![molecular formula C15H13F2NOS B514828 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide CAS No. 448199-08-4](/img/structure/B514828.png)

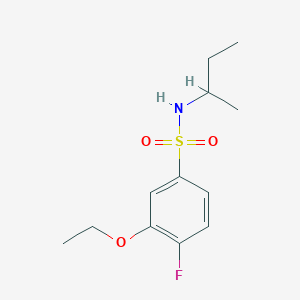

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

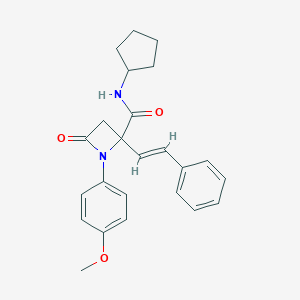

“N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide” is a chemical compound with the CAS Number 448199-08-4. It has a molecular weight of 367.37 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide” is 1S/C17H15F2NO4S/c1-23-15-8-11 (9-21)2-7-14 (15)24-10-16 (22)20-12-3-5-13 (6-4-12)25-17 (18)19/h2-9,17H,10H2,1H3, (H,20,22) .Physical And Chemical Properties Analysis

“N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Oxidation and Fluorination Studies : One study discussed the fluorination of alpha-phenylsulfanylacetamides, like N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide, using difluoroiodotoluene in a fluoro-Pummerer reaction. This process is significant for creating heterocycles, highlighting the compound's role in synthesizing fluorinated organic compounds with potential applications in material science and pharmaceuticals (Greaney & Motherwell, 2000).

Characterization and Antimicrobial Studies : Another research focused on the synthesis and characterization of sulfanilamide derivatives, including detailed analysis on crystal structures, thermal properties, and antimicrobial activities. Though not directly mentioning N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide, the methodologies and findings provide insights into the broader category of sulfanylacetamides and their potential applications in developing antimicrobial agents (Lahtinen et al., 2014).

Pharmacological Evaluation

Glutaminase Inhibitors : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide, aimed at identifying more potent glutaminase inhibitors. These inhibitors have potential applications in cancer treatment, indicating the role of such compounds in therapeutic research (Shukla et al., 2012).

Environmental and Material Science Applications

Anti-Corrosion Properties : A study on the inhibition activities of sulfanyl derivatives on carbon steel in acidic media provides an example of the application of compounds like N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide in corrosion science. These findings highlight the potential use of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Oyebamiji & Adeleke, 2018).

Future Directions

The field of difluoromethylation has seen significant advances in recent years . This includes the development of new difluoromethylation reagents and methods for transferring CF2H to various sites . Future research in this area could potentially lead to the development of new synthetic routes and applications for compounds like “N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide”.

properties

IUPAC Name |

N-[4-(difluoromethylsulfanyl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NOS/c16-15(17)20-13-8-6-12(7-9-13)18-14(19)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIPFIEVHQPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230475 |

Source

|

| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide | |

CAS RN |

448199-08-4 |

Source

|

| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448199-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dioxo-2-{3-[(4-phenoxyanilino)carbonyl]phenyl}-N-(4-phenoxyphenyl)-5-isoindolinecarboxamide](/img/structure/B514746.png)

![2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B514751.png)

amine](/img/structure/B514752.png)

![1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B514758.png)

![(3,4-Dichlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B514763.png)

![2-Methyl-8-quinolinyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B514769.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B514780.png)